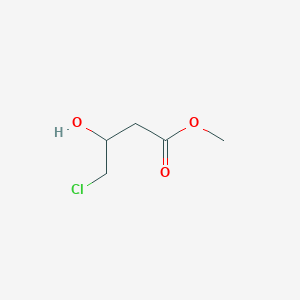

Methyl 4-chloro-3-hydroxybutanoate

概要

説明

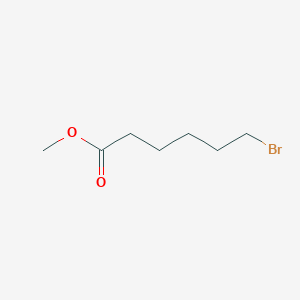

“Methyl 4-chloro-3-hydroxybutanoate” is a chemical compound with the molecular formula C5H9ClO3 . It is also known as “methyl (3S)-4-chloro-3-hydroxybutanoate” in English and “4-氯-3-羟基丁酸甲酯” in Chinese . It is used as a γ-Chloroacetic acid derivative with acute toxicity in the preparation of insecticides .

Synthesis Analysis

The synthesis of “Methyl 4-chloro-3-hydroxybutanoate” has been studied extensively. For instance, Escherichia coli cells expressing both the carbonyl reductase (S1) gene from Candida magnoliae and the glucose dehydrogenase (GDH) gene from Bacillus megaterium were used as the catalyst for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-3-hydroxybutanoate” consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass is 152.576 Da and the monoisotopic mass is 152.024017 Da .Chemical Reactions Analysis

“Methyl 4-chloro-3-hydroxybutanoate” reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans .Physical And Chemical Properties Analysis

“Methyl 4-chloro-3-hydroxybutanoate” is a clear slightly yellow to yellow-orange liquid . It has a density of 1.232±0.06 g/cm3, a boiling point of 248.6±20.0 °C, a flash point of 104.2°C, and a vapor pressure of 0.00387mmHg at 25°C .科学的研究の応用

Production of Chiral Drugs

Methyl 4-chloro-3-hydroxybutanoate is a precursor of enantiopure intermediates used for the production of chiral drugs . Chiral drugs are medications that contain one or more chiral centers, which are atoms that have different arrangements of the same atoms in space. This property is important in drug design as the different arrangements can have different biological effects.

Biosynthesis of Optically Pure Ethyl (S)-4-chloro-3-hydroxybutanoate Ester

This compound plays a significant role in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester . This process involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to (S)-CHBE by biocatalysis, which has several positive attributes, including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .

Production of Statins

Statins are a class of drugs often prescribed to lower cholesterol levels. Methyl 4-chloro-3-hydroxybutanoate is used in the production of 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors, also known as statins . These drugs work by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver.

Synthesis of Atorvastatin

Atorvastatin, sold under the brand name Lipitor among others, is a statin medication used to prevent cardiovascular disease and treat abnormal lipid levels. Methyl 4-chloro-3-hydroxybutanoate is used in the synthesis of the side chain of atorvastatin .

Production of 4-Hydroxypyrrolidone

4-Hydroxypyrrolidone is a chemical compound with a variety of applications, including as a building block in the synthesis of pharmaceuticals and other organic compounds. Methyl 4-chloro-3-hydroxybutanoate can be used in its synthesis .

Synthesis of Slagenins B and C

Slagenins B and C are natural products with potential therapeutic properties. Methyl 4-chloro-3-hydroxybutanoate can be used in their synthesis .

Safety and Hazards

“Methyl 4-chloro-3-hydroxybutanoate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, ensuring adequate ventilation, and avoiding dust formation .

将来の方向性

“Methyl 4-chloro-3-hydroxybutanoate” is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins) . The biocatalytic synthesis of enantiomerically pure compounds for pharmaceutical intermediates is gaining momentum . This is the result of advances in genomics, screening, and evolution technologies leading to the increased availability of new and robust biocatalysts suited for industrial-scale application .

作用機序

Target of Action

Methyl 4-chloro-3-hydroxybutanoate is primarily targeted by carbonyl reductase . This enzyme plays a crucial role in the biotransformation of the compound. It is often found in organisms such as Escherichia coli .

Mode of Action

The compound interacts with its target, the carbonyl reductase, through a process known as biotransformation . This interaction results in the conversion of ethyl 4-chloro-3-oxobutanoate (COBE) into ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] by the action of the carbonyl reductase .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 4-chloro-3-hydroxybutanoate involves the reduction of COBE to (S)-CHBE . This process is catalyzed by the carbonyl reductase enzyme and results in the production of (S)-CHBE, a key chiral intermediate for synthesizing cholesterol-lowering drugs .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interaction with the carbonyl reductase enzyme and its subsequent biotransformation .

Result of Action

The molecular and cellular effects of Methyl 4-chloro-3-hydroxybutanoate’s action primarily involve the production of (S)-CHBE . This compound is a crucial chiral intermediate used in the synthesis of cholesterol-lowering drugs, including hydroxymethylglutaryl-CoA reductase inhibitors .

Action Environment

The action, efficacy, and stability of Methyl 4-chloro-3-hydroxybutanoate can be influenced by various environmental factors. For instance, the biotransformation of COBE into (S)-CHBE was found to be more effective when choline chloride/glycerol was used as a biocompatible solvent . Furthermore, the addition of L-glutamine and Tween-80 into the reaction media was shown to improve the biosynthesis of (S)-CHBE .

特性

IUPAC Name |

methyl 4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRINGSAVOPXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394469 | |

| Record name | methyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10488-68-3 | |

| Record name | methyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between methyl 4-chloro-3-hydroxybutanoate and halohydrin dehalogenase?

A1: The reaction between methyl 4-chloro-3-hydroxybutanoate ((R,S)-2) and a mutated halohydrin dehalogenase (Trp249Phe) is significant because it enables the sequential kinetic resolution of the racemic mixture. [] This means the enzyme selectively converts one enantiomer of the substrate ((R)-2) into a different product, leaving the other enantiomer ((S)-2) largely unreacted. This process is highly valuable for obtaining enantiopure compounds, which are important building blocks for pharmaceuticals and other fine chemicals. In this specific case, the reaction yields (S)-methyl 4-cyano-3-hydroxybutanoate ((S)-4) with high enantiomeric excess (96.8% ee), which is a useful building block for statin side-chains. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)